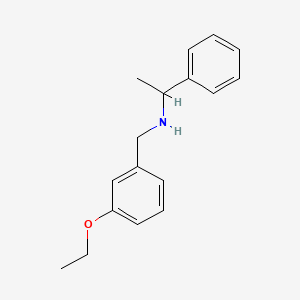![molecular formula C14H24N2 B3164581 N,N-Diethyl-4-[(propylamino)methyl]aniline CAS No. 893586-91-9](/img/structure/B3164581.png)
N,N-Diethyl-4-[(propylamino)methyl]aniline
説明
“N,N-Diethyl-4-[(propylamino)methyl]aniline” is an organic compound with the molecular formula C14H24N2 . It is a colorless liquid but commercial samples are often yellow . It is a precursor to several dyes and other commercial products .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H24N2 . The average mass is 220.354 Da and the monoisotopic mass is 220.193954 Da .Physical and Chemical Properties Analysis
“this compound” is a colorless to yellowish liquid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources I have access to.科学的研究の応用
1. Catalysis and Chemical Synthesis
One significant application of this compound is in catalysis and chemical synthesis. For instance, Selva, Perosa, and Fabris (2008) demonstrated its use in the transesterification of cyclic carbonates and selective N-methylation of anilines catalyzed by faujasites, which are types of zeolites. This process is crucial for creating dimethyl derivatives of anilines, showcasing the compound's role in efficient and selective chemical transformations (Selva, Perosa, & Fabris, 2008).
2. Optical and Spectroscopic Properties
Another research area focuses on the optical and spectroscopic properties of anilines and their derivatives. Kimura, Tsubomura, and Nagakura (1964) investigated the vacuum ultraviolet absorption spectra of aniline and its N-derivatives, including N,N-diethylaniline. Their study provided insights into the π→π* transition bands and intramolecular charge-transfer characteristics crucial for understanding the electronic properties of these compounds (Kimura, Tsubomura, & Nagakura, 1964).
3. Organic Materials and Pharmaceuticals
Further applications are seen in the synthesis of organic materials and pharmaceutical intermediates. For instance, Kiricojevic et al. (2002) optimized the synthesis of a key pharmaceutical intermediate using anilines, highlighting the significance of N,N-Diethyl-4-[(propylamino)methyl]aniline in the creation of new drugs and related compounds (Kiricojevic et al., 2002).
4. Phototherapy and Sensitization
In the field of photochemotherapy, Wainwright, Grice, and Pye (1999) synthesized a series of phenothiazines for possible use in phototherapy. This research underscores the compound's potential in developing new methods for treating diseases through light-activated processes (Wainwright, Grice, & Pye, 1999).
5. Environmental and Analytical Chemistry
Finally, the compound plays a role in environmental and analytical chemistry. Varney and Preson (1985) used high-performance liquid chromatography with electrochemical detection for measuring trace aromatic amines, including derivatives of aniline, in seawater. This highlights its importance in environmental monitoring and analysis (Varney & Preson, 1985).
特性
IUPAC Name |
N,N-diethyl-4-(propylaminomethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-4-11-15-12-13-7-9-14(10-8-13)16(5-2)6-3/h7-10,15H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEXZIHRGKUILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine](/img/structure/B3164501.png)
amine](/img/structure/B3164506.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164516.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164523.png)

![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164533.png)
![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3164539.png)
![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164547.png)
![({[1,1'-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine](/img/structure/B3164559.png)
![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164565.png)
amine](/img/structure/B3164567.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B3164570.png)
amine](/img/structure/B3164591.png)
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline](/img/structure/B3164596.png)
